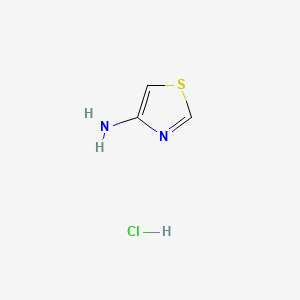

Chlorhydrate de thiazol-4-amine

Vue d'ensemble

Description

Thiazol-4-amine hydrochloride, also known as 4-Thiazolamine Hydrochloride, is an isomer of 2-Aminothiazole . It is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds, including sulfur drugs, biocides, fungicides, and dyes .

Molecular Structure Analysis

Thiazol-4-amine hydrochloride has a molecular formula of C3H5ClN2S . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazol-4-amine hydrochloride has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Physical And Chemical Properties Analysis

Thiazol-4-amine hydrochloride is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Applications De Recherche Scientifique

Activité antifongique

Le chlorhydrate de thiazol-4-amine présente des propriétés antifongiques. Par exemple, le médicament antifongique abafungin cible principalement les infections cutanées causées par divers champignons .

Propriétés antimicrobiennes

De nombreux dérivés de thiazolylamine et d'éthers de thiazolylbenzamide synthétisés à partir de 4-(2-phénylamino)-thiazol-4-yl)-benzothioamide et de 2-hydroxy-5-(2-(phénylamino)-thiazol-4-yl)-benzamide ont été testés contre des souches bactériennes et fongiques. Ces composés présentent une activité antimicrobienne prometteuse .

Effets analgésiques et anti-inflammatoires

Un composé spécifique dérivé du this compound a démontré des activités analgésiques et anti-inflammatoires significatives .

Activité antioxydante in vitro

Une série de dérivés de N2-[2-chloro-4(3,4,5-triméthoxy phényl) azétidin-1-yl)]-N4-(aryl substitué)-1,3-thioazol-2,4-diamine ont été synthétisés et criblés pour leurs propriétés antioxydantes. Certains de ces composés ont présenté une activité antioxydante in vitro puissante .

Modulation des voies biochimiques

Lorsque le this compound pénètre dans les systèmes physiologiques, il interagit de manière imprévisible, activant ou inhibant potentiellement des voies et des enzymes biochimiques. Son impact sur les récepteurs au sein des systèmes biologiques varie .

Développement de médicaments

Les chercheurs continuent d'explorer la partie thiazole comme élément constitutif de nouveaux candidats médicaments. Ses propriétés aromatiques et ses positions réactives en font un échafaudage attrayant pour la conception de médicaments .

Safety and Hazards

Orientations Futures

Thiazolidine motifs, which include Thiazol-4-amine hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . Therefore, they compel researchers to explore new drug candidates .

Mécanisme D'action

Target of Action

Thiazol-4-amine hydrochloride, like other thiazole derivatives, has been found to interact with a variety of biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .

Mode of Action

For instance, Voreloxin, a molecule containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The chemical properties of thiazole derivatives, such as their solubility and specific gravity, may influence their interaction with the environment .

Analyse Biochimique

Biochemical Properties

Thiazol-4-amine hydrochloride plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves its binding to enzymes such as topoisomerase II, which is essential for DNA replication and repair . This binding results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and ultimately cell death. Additionally, Thiazol-4-amine hydrochloride has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its significance in biochemical processes .

Cellular Effects

Thiazol-4-amine hydrochloride exerts a range of effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Thiazol-4-amine hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound has been found to alter gene expression patterns, affecting the transcription of genes involved in critical cellular functions . These effects underscore the compound’s potential as a modulator of cellular processes.

Molecular Mechanism

The molecular mechanism of action of Thiazol-4-amine hydrochloride involves several key interactions at the molecular level. One of the primary mechanisms is its binding to DNA and the subsequent inhibition of topoisomerase II . This interaction prevents the enzyme from relieving torsional strain in the DNA during replication, leading to the formation of DNA double-strand breaks. Additionally, Thiazol-4-amine hydrochloride can interact with other biomolecules, such as proteins and enzymes, either inhibiting or activating their activity . These interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazol-4-amine hydrochloride have been observed to change over time. The stability and degradation of the compound play a significant role in its long-term effects on cellular function. Studies have shown that Thiazol-4-amine hydrochloride remains stable under certain conditions, maintaining its activity over extended periods . Under different conditions, the compound may degrade, leading to a reduction in its efficacy . Long-term studies have also indicated that prolonged exposure to Thiazol-4-amine hydrochloride can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Thiazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating cell signaling pathways and gene expression without causing significant toxicity . At higher doses, Thiazol-4-amine hydrochloride can induce toxic or adverse effects, including cell death and tissue damage . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Thiazol-4-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the metabolism of nucleic acids, where it influences the activity of enzymes such as topoisomerase II . Additionally, Thiazol-4-amine hydrochloride can affect metabolic flux and metabolite levels, further highlighting its significance in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of Thiazol-4-amine hydrochloride within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, Thiazol-4-amine hydrochloride can accumulate in specific compartments, influencing its activity and function . These transport and distribution mechanisms are essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

Thiazol-4-amine hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Thiazol-4-amine hydrochloride may localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function . Understanding the subcellular localization of Thiazol-4-amine hydrochloride is crucial for elucidating its mechanism of action and overall biochemical effects.

Propriétés

IUPAC Name |

1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBARGGAFRDZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739145 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-95-1 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)